Ceftaroline fosamil acetate hydrate
Overview
Description
Ceftaroline fosamil acetate hydrate is a N-phosphono type prodrug of ceftaroline . It’s a fifth-generation penicillin-binding protein (PBP)-targeting cephalosporin class beta-lactam (β-lactam) antibiotic with broad-spectrum activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively-resistant strains .
Molecular Structure Analysis
The molecular formula of Ceftaroline fosamil acetate hydrate is C22H22N8O8PS4 . Its molecular weight is 744.74 (anhydrous basis) .
Chemical Reactions Analysis
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Physical And Chemical Properties Analysis
Ceftaroline fosamil acetate hydrate is a white to beige powder . It is soluble in DMSO . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively .
Scientific Research Applications
1. Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA) Bacteremia
- Application Summary: Ceftaroline fosamil is used in the treatment of MRSA bacteremia, a condition that results in substantial morbidity and mortality . This study evaluated real-world clinical outcomes of ceftaroline fosamil for the treatment of MRSA bacteremia .
- Methods of Application: This was a retrospective study that included adults hospitalized with MRSA bacteremia between 2011 and 2019 . Patients were classified according to treatment with ceftaroline fosamil, vancomycin, or daptomycin .
- Results: Patients receiving ceftaroline more often had favorable clinical responses than those receiving vancomycin or daptomycin monotherapy . In the absence of large-scale randomized controlled trials, these real-world data provide insights into the potential role of ceftaroline for treating MRSA bacteremia .
2. Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs) and Community-Acquired Pneumonia (CAP)
- Application Summary: Ceftaroline fosamil is used in the treatment of cSSTIs and CAP . It has broad-spectrum antibacterial activity in vitro against Gram-positive bacteria, including MRSA and multidrug-resistant Streptococcus pneumoniae, and Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis .
- Methods of Application: In pivotal phase III studies, intravenous ceftaroline fosamil demonstrated noninferiority to intravenous vancomycin plus aztreonam in patients hospitalized with cSSTIs and intravenous ceftriaxone in patients hospitalized with CAP .
3. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
- Application Summary: Ceftaroline fosamil is used in the treatment of ABSSSI . The CANVAS 1 and 2 studies were multinational, multicenter, phase 3, double-masked, randomized, active comparator-controlled trials designed to evaluate the safety and efficacy of monotherapy with ceftaroline fosamil 600 mg IV every 12 h compared with a combination of vancomycin 1 g every 12 h plus aztreonam 1 g every 12 h IV for 5–14 days for the treatment of ABSSSI .
- Methods of Application: Dose adjustments for renal impairment by unblinded pharmacists were based on creatinine clearance and institutional guidelines .
- Results: The study demonstrated the safety and efficacy of ceftaroline fosamil in the treatment of ABSSSI .
4. Treatment of Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus Aureus
- Application Summary: Ceftaroline fosamil has been used in vivo for the treatment of infections caused by methicillin-resistant and vancomycin-intermediate Staphylococcus aureus .
- Methods of Application: The specific methods of application or experimental procedures for this use case are not detailed in the source .
- Results: The specific results or outcomes obtained for this use case are not detailed in the source .
5. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
- Application Summary: Ceftaroline fosamil is used in the treatment of ABSSSI . The CANVAS 1 and 2 studies were multinational, multicenter, phase 3, double-masked, randomized, active comparator-controlled trials designed to evaluate the safety and efficacy of monotherapy with ceftaroline fosamil 600 mg IV every 12 h compared with a combination of vancomycin 1 g every 12 h plus aztreonam 1 g every 12 h IV for 5–14 days for the treatment of ABSSSI .
- Methods of Application: Dose adjustments for renal impairment by unblinded pharmacists were based on creatinine clearance and institutional guidelines .
- Results: The study demonstrated the safety and efficacy of ceftaroline fosamil in the treatment of ABSSSI .
6. Treatment of Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus Aureus
- Application Summary: Ceftaroline fosamil has been used in vivo for the treatment of infections caused by methicillin-resistant and vancomycin-intermediate Staphylococcus aureus .
- Methods of Application: The specific methods of application or experimental procedures for this use case are not detailed in the source .
- Results: The specific results or outcomes obtained for this use case are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-IINIBMQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193134 | |
Record name | Ceftaroline fosamil acetate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftaroline fosamil acetate hydrate | |
CAS RN |
400827-55-6 | |
Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftaroline Fosamil Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftaroline fosamil acetate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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